(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride
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Overview
Description
GZ-793A is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This compound has been extensively studied for its potential in treating methamphetamine addiction by blocking the primary and conditioned reinforcing effects of methamphetamine without demonstrating abuse liability when administered alone .
Preparation Methods
Synthetic Routes and Reaction Conditions
GZ-793A is synthesized through a series of chemical reactions involving the formation of a piperidine ring and subsequent functionalization. The key steps include the reaction of 4-methoxyphenethylamine with a suitable aldehyde to form an imine, followed by reduction to yield the corresponding amine. This amine is then cyclized to form the piperidine ring, which is further functionalized to introduce the desired substituents .
Industrial Production Methods
Industrial production of GZ-793A involves optimizing the synthetic route to ensure high yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be scalable, allowing for the production of large quantities of the compound for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
GZ-793A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
GZ-793A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of VMAT2 and its role in neurotransmitter transport.
Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Explored as a potential therapeutic agent for treating methamphetamine addiction and other neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting VMAT2
Mechanism of Action
GZ-793A exerts its effects by selectively inhibiting VMAT2, which is responsible for transporting monoamine neurotransmitters from the cytosol into synaptic vesicles. By blocking this transporter, GZ-793A reduces the release of neurotransmitters such as dopamine, thereby attenuating the reinforcing effects of methamphetamine. This inhibition occurs through a high-affinity interaction with VMAT2, which prevents the uptake and release of dopamine .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: Another VMAT2 inhibitor used to treat hyperkinetic movement disorders.
Reserpine: A VMAT2 inhibitor with antihypertensive and antipsychotic properties.
Lobelane: A precursor to GZ-793A with similar VMAT2 inhibitory activity.
Uniqueness of GZ-793A
GZ-793A is unique due to its high selectivity and potency for VMAT2 compared to other similar compounds. It has a lower risk of abuse and fewer side effects, making it a promising candidate for treating methamphetamine addiction. Additionally, GZ-793A has a longer duration of action and improved pharmacokinetic profile, which enhances its therapeutic potential .
Properties
CAS No. |
1356447-90-9 |
---|---|
Molecular Formula |
C26H38ClNO4 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C26H37NO4.ClH/c1-30-25-14-8-20(9-15-25)6-12-22-4-3-5-23(27(22)18-24(29)19-28)13-7-21-10-16-26(31-2)17-11-21;/h8-11,14-17,22-24,28-29H,3-7,12-13,18-19H2,1-2H3;1H/t22-,23+,24-;/m1./s1 |
InChI Key |
FLFFCQKGCYZDOI-SJUVJREQSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2CCCC(N2CC(CO)O)CCC3=CC=C(C=C3)OC.Cl |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@H]2CCC[C@H](N2C[C@H](CO)O)CCC3=CC=C(C=C3)OC.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCCC(N2CC(CO)O)CCC3=CC=C(C=C3)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GZ-793A; GZ 793A; GZ793A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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